molecular formula C10H14FNO3 B13926057 tert-Butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate

tert-Butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B13926057
M. Wt: 215.22 g/mol
InChI Key: NTLQMPZHEVFPLP-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro-substituted oxoethylidene group attached to an azetidine ring, which is further esterified with a 1,1-dimethylethyl group

Preparation Methods

The synthesis of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the fluoro-substituted oxoethylidene group and subsequent esterification with 1,1-dimethylethyl alcohol. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxoethylidene group can form strong interactions with active sites, while the azetidine ring provides structural stability. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can be compared with similar compounds, such as:

Properties

Molecular Formula

C10H14FNO3

Molecular Weight

215.22 g/mol

IUPAC Name

tert-butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate

InChI

InChI=1S/C10H14FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h6H,4-5H2,1-3H3

InChI Key

NTLQMPZHEVFPLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C(C=O)F)C1

Origin of Product

United States

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